Piperidine-2,3-dicarboxylic acid

Description

Historical Context and Evolution of Piperidine (B6355638) Chemistry

The journey of piperidine chemistry began in the mid-19th century. The parent compound, piperidine, was first reported in 1850 by the Scottish chemist Thomas Anderson and again independently in 1852 by the French chemist Auguste Cahours. wikipedia.orgillinois.edu Cahours named the compound after isolating it from the reaction of piperine with nitric acid. wikipedia.org Piperine, an alkaloid responsible for the pungency of black pepper (Piper nigrum), was readily available, making it a subject of early chemical investigations. wikipedia.orgillinois.edu

The determination of piperidine's simple six-membered ring structure proved to be a considerable challenge for early organic chemists, and its constitution was not definitively established until around 1881. illinois.edu The development of techniques like exhaustive methylation by August Hofmann was instrumental in unraveling the structures of such alkaloids and amines. illinois.edu Over the decades, the chemistry of piperidine has expanded significantly, with its structural motif becoming recognized as a core component in a vast number of natural alkaloids and synthetic pharmaceuticals. wikipedia.orgresearchgate.net The synthesis of piperidine derivatives, including piperidine carboxylic acids, evolved through various methods such as the hydrogenation of pyridine (B92270) precursors, a key industrial production method for piperidine itself. wikipedia.orgnih.govgoogle.com

Structural Classification and Significance within Nitrogen Heterocycles

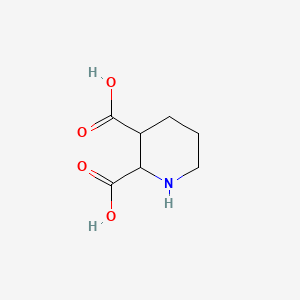

Piperidine-2,3-dicarboxylic acid is classified as a substituted piperidine, which is a saturated nitrogen heterocycle. wikipedia.orgnih.gov Its structure consists of a six-membered ring containing five carbon atoms and one nitrogen atom, with two carboxylic acid (-COOH) functional groups attached to the carbon atoms at positions 2 and 3. ontosight.aisolubilityofthings.com The compound typically exists as a white crystalline powder with the molecular formula C₇H₁₁NO₄ and a molecular weight of approximately 173.17 g/mol . ontosight.aisigmaaldrich.com

The significance of this compound stems from its unique arrangement of functional groups. The piperidine ring provides a defined three-dimensional scaffold, while the two carboxylic acid groups, which are polar and capable of hydrogen bonding, confer specific chemical and physical properties, including its solubility in water. solubilityofthings.com The stereochemistry of these carboxyl groups, particularly the cis-configuration, is crucial to its biological activity. ontosight.aiglpbio.com This structural combination makes this compound a molecule of interest for its interactions with biological systems, particularly as a structural analog of certain amino acids. solubilityofthings.com

Overview of Academic Research Trajectories for this compound

Academic research on this compound has primarily focused on its role in neurochemistry and pharmacology. It is widely recognized as a non-specific antagonist of ionotropic glutamate (B1630785) receptors, including the NMDA, AMPA, and kainate receptor subtypes. glpbio.comsigmaaldrich.comsigmaaldrich.com This activity allows it to block general excitatory synaptic transmission in the central nervous system. glpbio.comsigmaaldrich.com Consequently, it has been used as a valuable pharmacological tool in research to study the mechanisms of neurotransmission and the function of glutamate receptors. ontosight.ai

Beyond its direct use in neurochemical studies, this compound and its derivatives have been explored as potential lead compounds in the development of new therapeutics for neurological disorders. ontosight.ai Furthermore, its functional groups make it a versatile building block in synthetic chemistry for creating more complex molecules for applications in materials science and the synthesis of novel bioactive compounds. ontosight.aisolubilityofthings.com Research continues to explore the full potential of this multifaceted compound and its derivatives. ontosight.ai

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | cis-2,3-Piperidine dicarboxylic acid, PDA |

| Molecular Formula | C₇H₁₁NO₄ |

| Molecular Weight | 173.17 g/mol sigmaaldrich.com |

| Appearance | White crystalline powder/solid ontosight.aisigmaaldrich.com |

| CAS Number | 46026-75-9 (cis-isomer) sigmaaldrich.com |

| Melting Point | ~205 °C solubilityofthings.com |

| Solubility | Soluble in water solubilityofthings.comglpbio.com |

Properties

IUPAC Name |

piperidine-2,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLWNCBCBZZBJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17079-18-4, 46026-75-9 | |

| Record name | 2,3-Piperidinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17079-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Piperidinedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046026759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Piperidinedicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Architecture and Isomeric Forms

Elucidation of Diastereoisomeric and Enantiomeric Forms of Piperidine-2,3-dicarboxylic Acid

This compound can exist as two diastereomeric pairs of enantiomers: the cis and trans isomers.

Cis Isomers: In the cis configuration, the two carboxylic acid groups are situated on the same side of the piperidine (B6355638) ring. This arrangement results in a pair of enantiomers: (2R,3S)-piperidine-2,3-dicarboxylic acid and (2S,3R)-piperidine-2,3-dicarboxylic acid. The cis isomer is a key compound in neuroscience research, known for its activity as an ionotropic glutamate (B1630785) receptor antagonist. abcam.commerckmillipore.com

Trans Isomers: In the trans configuration, the carboxylic acid groups are located on opposite sides of the piperidine ring. This also gives rise to a pair of enantiomers: (2R,3R)-piperidine-2,3-dicarboxylic acid and (2S,3S)-piperidine-2,3-dicarboxylic acid.

The synthesis of specific stereoisomers of substituted piperidines often involves stereoselective methods. For instance, the hydrogenation of corresponding pyridine (B92270) precursors can lead to the formation of cis-piperidines. whiterose.ac.uk Subsequent epimerization techniques can then be employed to convert the more accessible cis isomers into the thermodynamically more stable trans isomers. escholarship.org Chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, can be used to separate the enantiomers of each diastereomeric pair. google.com

| Isomer Type | Stereochemical Configuration | Relationship |

|---|---|---|

| cis | (2R,3S) | Enantiomers |

| (2S,3R) | ||

| trans | (2R,3R) | Enantiomers |

| (2S,3S) |

Stereochemical Assignment Methodologies

The definitive assignment of the absolute and relative stereochemistry of this compound isomers relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for determining the relative stereochemistry (cis or trans) of substituted piperidines. The coupling constants (J-values) between adjacent protons on the piperidine ring are dependent on the dihedral angle between them, which is in turn dictated by the ring's conformation and the orientation of the substituents. nih.gov In general, larger coupling constants are observed for axial-axial proton interactions compared to axial-equatorial or equatorial-equatorial interactions. By analyzing these coupling constants, the relative orientation of the carboxylic acid groups can be deduced.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the stereochemistry of a molecule in the solid state. beilstein-journals.org This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional arrangement of atoms and confirming both the relative and absolute stereochemistry. For example, the crystal structure of a derivative can confirm the cis or trans relationship of substituents. whiterose.ac.uk

Advanced Conformational Analysis and Stereoelectronic Effects in this compound Systems

The piperidine ring is not planar and typically adopts a chair conformation to minimize steric strain. In substituted piperidines like this compound, the substituents can occupy either axial or equatorial positions, leading to different conformational isomers. The preferred conformation is influenced by a delicate balance of steric and stereoelectronic effects.

Conformational Preferences: In the cis isomer, one carboxylic acid group can be axial and the other equatorial, or both can be in pseudo-axial/equatorial positions depending on the ring pucker. In the trans isomer, the carboxylic acid groups can be either both equatorial (diequatorial) or both axial (diaxial). The diequatorial conformation is generally more stable due to reduced steric hindrance. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the relative free energies of different conformers and predict the most stable arrangement. nih.gov

Stereoelectronic Effects: These effects involve the interaction of electron orbitals and can significantly influence the conformation and reactivity of a molecule.

Hyperconjugation: This involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. In piperidines, hyperconjugative interactions, such as the interaction between the nitrogen lone pair and the antibonding orbital of a C-C or C-H bond (nN → σ*), can stabilize certain conformations. beilstein-journals.org

Anomeric Effect: This effect, often observed in heterocyclic systems, describes the tendency of an electronegative substituent at the anomeric carbon to occupy an axial position. While classically defined for sugars, analogous effects can be at play in piperidine rings, influencing the orientation of substituents.

Gauche Interactions: The steric repulsion between adjacent, non-bonded substituents in a gauche conformation can destabilize that arrangement. The conformational equilibrium of this compound will be influenced by minimizing unfavorable gauche interactions between the carboxylic acid groups and with other parts of the ring.

The interplay of these steric and stereoelectronic effects determines the dominant conformation of each stereoisomer of this compound, which in turn influences its interaction with biological targets.

| Feature | Description | Key Influencing Factors |

|---|---|---|

| Diastereomers | cis and trans isomers based on the relative orientation of the carboxylic acid groups. | Synthetic methodology (e.g., hydrogenation, epimerization). |

| Enantiomers | Each diastereomer exists as a pair of non-superimposable mirror images (e.g., (2R,3S) and (2S,3R)). | Chirality of starting materials or resolving agents. |

| Conformational Isomers | Chair conformations with axial and equatorial orientations of the carboxylic acid groups. | Steric hindrance, stereoelectronic effects (hyperconjugation, anomeric effect, gauche interactions). |

Synthetic Methodologies for Piperidine 2,3 Dicarboxylic Acid and Its Derivatives

Strategies for Piperidine (B6355638) Ring Construction and Functionalization

The synthesis of the piperidine scaffold, the core of piperidine-2,3-dicarboxylic acid, can be achieved through various chemical reactions. These methods provide access to a wide array of substituted piperidines, which can then be further modified to yield the desired dicarboxylic acid.

Pyridine (B92270) Hydrogenation and Reductive Amination Routes for Piperidine Scaffolds

One of the most direct methods for synthesizing the piperidine ring is through the hydrogenation of pyridine precursors. google.comdtic.mil Catalytic hydrogenation of pyridinecarboxylic acids, such as 2-pyridinecarboxylic acid, 3-pyridinecarboxylic acid, and 4-pyridinecarboxylic acid, using a palladium-carbon catalyst effectively reduces the aromatic ring to the corresponding piperidinecarboxylic acid. google.com For instance, the hydrogenation of 2-pyridinecarboxylic acid in water with a palladium on charcoal catalyst under hydrogen pressure yields pipecolic acid. google.com Similarly, rhodium(I) catalysts with ferrocene (B1249389) ligands have been employed in the asymmetric hydrogenation of pyridines. nih.gov

Reductive amination is another powerful and widely used strategy for constructing the piperidine ring. nih.govmdpi.com This method typically involves the condensation of an amine with a dicarbonyl compound, such as a diketone, to form an imine or enamine intermediate, which is then reduced to the corresponding piperidine. nih.govmdpi.com Iridium-catalyzed transfer hydrogenation is a modern and efficient approach for the reductive amination of diketones with anilines to produce N-aryl-substituted pyrrolidines, a strategy that can be adapted for piperidine synthesis. mdpi.com This process is attractive due to its potential for scalability and the use of environmentally benign solvents like water. mdpi.com

Intramolecular Cyclization Approaches (e.g., Alkene Cyclization, Aza-Michael Reaction)

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, providing a high degree of control over the stereochemistry of the resulting ring system. nih.govntu.edu.sgresearchgate.net The aza-Prins cyclization, for example, has been effectively used to construct piperidine rings and can be applied to the synthesis of more complex systems like indolizidines. nih.gov

The intramolecular aza-Michael addition is another key strategy for forming piperidine rings. ntu.edu.sgresearchgate.net This reaction involves the nucleophilic addition of an amine to an electron-deficient alkene or alkyne within the same molecule. ntu.edu.sg These reactions can be categorized based on whether they are single or double additions and the nature of the Michael acceptor. ntu.edu.sg The stereochemical outcome of these cyclizations is a critical aspect that is actively studied. ntu.edu.sg For instance, an exo-activated endo-aza-Michael addition has been utilized in a tandem process to create octahydroindoles. ntu.edu.sg

Radical-Mediated Annulations and Cyclizations in Piperidine Synthesis

Radical cyclizations offer a powerful method for the formation of C-C and C-N bonds in piperidine synthesis. nih.govorganic-chemistry.org These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. One approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to generate 2,4-disubstituted piperidines. organic-chemistry.org A significant finding in this area is the enhanced diastereoselectivity observed when using tris(trimethylsilyl)silane (B43935) (TTMSS) as the radical mediator compared to the more traditional tributyltin hydride (TBTH). organic-chemistry.org This improvement is attributed to a selective rearrangement of the minor stereoisomer through a cascade process. organic-chemistry.org

Copper-catalyzed radical-mediated cyclizations have also been developed. nih.gov For example, a copper catalyst can initiate the formation of an N-radical, which then undergoes a 1,5-hydrogen atom transfer (HAT) followed by intramolecular cyclization. nih.gov

Metal-Catalyzed Assembly of Piperidine Ring Systems (e.g., Palladium-Catalyzed Cycloaddition)

Transition metal-catalyzed reactions, particularly those involving palladium, have become indispensable tools for the synthesis of complex heterocyclic systems like piperidines. nih.govacs.orgrsc.org Palladium-catalyzed [4+2] cycloaddition reactions of amido-tethered allylic carbonates with oxazol-5-(4H)-ones provide a route to various piperidine derivatives under mild conditions. rsc.org These reactions are thought to proceed via an aza-1,4-dipole intermediate. rsc.org

Palladium catalysis has also been utilized in the modular synthesis of substituted piperazines and related nitrogen heterocycles through the decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. acs.org This method offers high regio- and stereochemical control. Furthermore, palladium-catalyzed cyclocarbonylation of pyridinylated vinylogous amides and ureas has been employed to generate novel ring-fused pyridopyrimidinones. nih.gov The de novo construction of pyridine ring systems via transition metal-catalyzed [2+2+2] cycloaddition reactions also presents a fascinating approach to building the foundational structure for piperidine derivatives. nih.gov

Asymmetric and Enantioselective Synthetic Routes

The development of asymmetric and enantioselective methods is crucial for the synthesis of chiral this compound and its derivatives, as the biological activity of these compounds is often dependent on their stereochemistry.

Chiral Auxiliary-Mediated Approaches to this compound

Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction. In the synthesis of piperidine derivatives, chiral auxiliaries can be temporarily incorporated into the molecule to direct the formation of a specific stereoisomer. For example, (S)-1-phenylethylamine has been successfully employed as a chiral auxiliary and a nitrogen atom donor in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org This strategy, which has been applied to the synthesis of smaller ring systems, provides a framework for the development of similar approaches to chiral this compound. The absolute configuration of one of the resulting azetidine (B1206935) products was confirmed by X-ray crystallography. rsc.org

An efficient protocol for preparing primary alcohols with a beta-chiral center has been developed using an oxazolidinone auxiliary-mediated resolution. This methodology has been applied to the synthesis of 4,4-disubstituted piperidine substance P antagonists, demonstrating the utility of chiral auxiliaries in creating complex, stereochemically defined piperidine structures. nih.gov

Chiral Catalyst-Driven Transformations in Stereoselective Synthesis

The stereoselective synthesis of piperidine derivatives often relies on the use of chiral catalysts to control the formation of stereocenters. Transition metal complexes, particularly those of rhodium and palladium, have proven effective in achieving high enantioselectivity. nih.govorganic-chemistry.org

A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction. This method utilizes aryl, heteroaryl, or vinyl boronic acids and a pyridine derivative, phenyl pyridine-1(2H)-carboxylate, to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. organic-chemistry.orgsnnu.edu.cn Subsequent reduction of the tetrahydropyridine (B1245486) affords the enantioenriched 3-substituted piperidine. snnu.edu.cn The choice of chiral ligand is crucial for the stereochemical outcome of the reaction. For instance, the use of a rhodium complex with a Josiphos ligand has demonstrated high enantiomeric excesses (up to 99% ee) in the synthesis of silicon-stereogenic silazanes, a related transformation highlighting the power of these catalytic systems. organic-chemistry.org

Palladium catalysis is also widely employed. For example, a palladium-catalyzed formal [4+2] oxidative annulation of alkyl amides and dienes has been developed for the synthesis of 2-substituted piperidine-4-carboxylic acids. nih.gov This reaction proceeds through the activation of a C(sp3)-H bond, a challenging yet powerful strategy in organic synthesis. nih.gov Furthermore, enantioselective intramolecular 6-exo aza-Heck cyclizations of alkenylcarbamates, catalyzed by palladium with a chiral P-O ligand, offer a redox-neutral pathway to a variety of substituted piperidines. nih.gov

Organocatalysis has also emerged as a powerful tool. Chiral primary-tertiary diamines derived from Cinchona alkaloids, in conjunction with an achiral Brønsted acid, can catalyze the heteroatom conjugate addition to afford functionalized 2-substituted piperidines with high stereocontrol. researchgate.net

Table 1: Examples of Chiral Catalyst-Driven Transformations

| Catalyst System | Reaction Type | Product Type | Enantioselectivity (ee) | Reference |

| [Rh(cod)Cl]₂ / Josiphos ligand | Asymmetric Reductive Heck | 3-Substituted Tetrahydropyridines | High | organic-chemistry.orgsnnu.edu.cn |

| Palladium / Chiral P-O ligand | Intramolecular aza-Heck | Substituted Piperidines | High | nih.gov |

| Cinchona-based diamine / Brønsted acid | Conjugate Addition | 2-Substituted Piperidines | Up to 99% | researchgate.net |

Domino Reactions and Tandem Processes (e.g., Allylic Acetate (B1210297) Rearrangement, Ireland-Claisen Rearrangement, Michael Addition)

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient and atom-economical approach to complex molecules like this compound. A powerful domino sequence for the enantioselective synthesis of both cis-(2S,3R)- and trans-(2S,3S)-piperidine-2,3-dicarboxylic acid involves an allylic acetate rearrangement, a stereoselective Ireland-Claisen rearrangement, and an asymmetric Michael addition. researchgate.net This sequence starts from a Baylis-Hillman adduct and utilizes a chiral lithium amide to induce asymmetry. researchgate.net

The Ireland-Claisen rearrangement is a particularly versatile tool in this context. rsc.orgnih.govchem-station.comwikipedia.org It involves the researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl ester to a γ,δ-unsaturated carboxylic acid. chem-station.com The stereochemical outcome of the rearrangement is reliably controlled by the geometry of the intermediate silyl (B83357) ketene (B1206846) acetal, which can be selectively formed as either the E or Z isomer. nih.govchem-station.com This rearrangement has been successfully applied to the stereodivergent synthesis of all four possible stereoisomers of 3,4-disubstituted piperidines from achiral lactones. rsc.orgrsc.org

The Michael addition is another key transformation often incorporated into tandem processes for piperidine synthesis. researchgate.netdtic.mil For instance, the reaction of an alkyl γ-iodoacrylate with benzylamine (B48309) can proceed via a Michael addition followed by an intramolecular nucleophilic displacement to form the piperidine ring. dtic.mil

Table 2: Key Tandem Processes in this compound Synthesis

| Tandem Process | Key Reactions | Starting Material | Product Stereochemistry | Reference |

| Domino Reaction | Allylic Acetate Rearrangement, Ireland-Claisen Rearrangement, Michael Addition | Baylis-Hillman Adduct | cis-(2S,3R) and trans-(2S,3S) | researchgate.net |

| Stereodivergent Synthesis | Ireland-Claisen Rearrangement | Achiral Lactones | All four stereoisomers of 3,4-disubstituted piperidines | rsc.orgrsc.org |

Enantiospecific Transformations from Chiral Amino Acid Precursors

The use of readily available chiral amino acids as starting materials provides an excellent strategy for the enantiospecific synthesis of this compound and its derivatives. acs.orgwhiterose.ac.ukresearchgate.net This approach leverages the inherent chirality of the amino acid to control the stereochemistry of the final product.

For example, the asymmetric synthesis of (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid has been achieved in five steps starting from L-aspartic acid β-tert-butyl ester. acs.org A key step in this synthesis is the diastereoselective alkylation of a tribenzylated aspartic acid derivative with allyl iodide. acs.org Similarly, N-Cbz-β-alanine can be used to synthesize optically pure (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid. acs.org

Glutamic acid is another valuable chiral precursor. A six-step synthesis of orthogonally protected (S)-ε-oxapipecolic acid, a related heterocyclic compound, has been developed starting from a commercially available glutamate (B1630785) diester. nsf.gov This synthesis features an intramolecular Mitsunobu reaction to form the tetrahydrooxazine (B10759984) ring. nsf.gov

The synthesis of various 2-substituted piperidine-4-carboxylic acids has been established from N-Cbz amino acid derivatives and Meldrum's acid, demonstrating the broad scope of this approach. researchgate.net Furthermore, enantiomerically pure substituted piperidine derivatives have been prepared using amino acids as chiral pool starting materials, often involving organozinc chemistry. whiterose.ac.uk

Table 3: Chiral Amino Acid Precursors and their Target Piperidine Derivatives

| Chiral Amino Acid Precursor | Target Piperidine Derivative | Key Synthetic Steps | Reference |

| L-Aspartic Acid β-tert-butyl ester | (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid | Diastereoselective alkylation | acs.org |

| N-Cbz-β-Alanine | (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid | Evans's chemistry, sequential alkylations | acs.org |

| Glutamic Acid | (S)-ε-Oxapipecolic acid | Intramolecular Mitsunobu reaction | nsf.gov |

| N-Cbz Amino Acids | 2-Substituted piperidine-4-carboxylic acids | Reaction with Meldrum's acid | researchgate.net |

Chemo-Enzymatic Synthesis and Resolution Techniques

Chemo-enzymatic methods combine the advantages of chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. nih.govresearchgate.net These approaches are particularly valuable for the production of enantiomerically pure piperidine derivatives.

Enzymatic Hydrolysis and Kinetic Resolution of this compound Esters

Enzymatic kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. nih.govnih.gov This method relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. Lipases and esterases are commonly employed for the hydrolysis of esters. nih.gov

For instance, pig liver esterase has been used for the enantioselective hydrolysis of racemic piperidine carboxylic acid esters. nih.gov The success of the resolution depends on the enzyme's ability to discriminate between the two enantiomers of the substrate. While there are reports on the enzymatic resolution of various piperidine derivatives, including 2-piperidineethanol, through the hydrolysis of their esters, specific data on the direct enzymatic resolution of this compound esters is less common. nih.govnih.gov However, the principles of enzymatic kinetic resolution are broadly applicable and represent a viable strategy for obtaining enantiopure isomers of this compound.

Biocatalytic Redox Cascades for Stereoselective Derivatization of Piperidine Scaffolds

Biocatalytic redox cascades involve a series of enzymatic oxidation and reduction reactions to create chiral centers with high stereoselectivity. nih.govthieme-connect.comacs.org These one-pot reactions are highly efficient and can be used to synthesize a variety of stereo-enriched piperidines. nih.gov

A notable example is a chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines. nih.govacs.org This method employs a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org The amine oxidase generates a dihydropyridinium intermediate, which is then stereoselectively reduced by the ene-imine reductase. thieme-connect.com This strategy has been successfully applied to the synthesis of precursors for important pharmaceuticals like Niraparib. snnu.edu.cnnih.gov

Another biocatalytic system for the synthesis of L-pipecolic acid, a related compound, utilizes L-lysine α-oxidase and a Δ1-piperideine-2-carboxylate reductase. nih.gov This demonstrates the potential of combining different enzymes to achieve a desired transformation.

Enzymatic Systems for Enantiopure Piperidine Carboxylic Acids in Industrial Contexts

The scalability and sustainability of enzymatic processes make them attractive for industrial applications. nih.gov The production of enantiopure piperidine carboxylic acids on a large scale often relies on robust and efficient biocatalytic systems.

For example, a laboratory-scale process for the synthesis of L-pipecolic acid from L-lysine has been developed, yielding 27 g/L of the product with an enantiomeric excess of 99.7%. nih.gov This system uses a commercial L-lysine α-oxidase and a recombinant E. coli strain co-expressing Δ1-piperideine-2-carboxylate reductase and glucose dehydrogenase for cofactor regeneration. nih.gov

The immobilization of enzymes, such as Candida antarctica lipase (B570770) B (CALB) on magnetic halloysite (B83129) nanotubes, can enhance their stability and reusability, which is a key consideration for industrial processes. rsc.org Such immobilized enzymes have been used for the biocatalytic synthesis of piperidine derivatives through multicomponent reactions. rsc.org While specific industrial-scale enzymatic synthesis of this compound is not widely documented in the provided search results, the examples for related compounds highlight the significant potential of biocatalysis in this area. nih.govnih.gov

Synthesis of Specific this compound Derivatives and Analogues

The core structure of this compound serves as a versatile scaffold for the development of a wide array of derivatives and analogues. Modifications at the nitrogen atom and the carboxylic acid functionalities, as well as the establishment of specific stereochemical configurations, are crucial for tailoring the biological and chemical properties of these compounds. This section details the synthetic methodologies employed for these purposes.

Preparation of N-Substituted and Carboxylic Acid Modified Derivatives

The synthesis of N-substituted and carboxylic acid modified derivatives of this compound often involves standard functional group transformations. These modifications are essential for exploring structure-activity relationships and for the development of new pharmaceutical agents.

N-acylation of the piperidine nitrogen is a common strategy to introduce a variety of substituents. This can be achieved through the reaction of the parent piperidine derivative with acyl chlorides or anhydrides, often in the presence of a base to neutralize the generated acid. For instance, the synthesis of N-aroyl derivatives can be accomplished by reacting the piperidine with the corresponding aroyl chloride. Similarly, N-alkylation can be performed using alkyl halides or through reductive amination. The choice of the N-protecting group can be critical, as it can influence the reactivity and stereochemical outcome of subsequent reactions. For example, the use of a Boc (tert-butoxycarbonyl) protecting group facilitates many synthetic transformations and can be readily removed under acidic conditions.

Modification of the carboxylic acid groups is another key aspect of derivatization. The dicarboxylic acid can be converted to its corresponding diester, diamide (B1670390), or a mixed ester-amide. Esterification is typically carried out by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst. Amide formation can be achieved by activating the carboxylic acids, for example, with coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and 4-(Dimethylamino)pyridine (DMAP), followed by reaction with a primary or secondary amine. youtube.com These reactions allow for the introduction of a wide range of functional groups, which can significantly alter the molecule's properties.

A general route to piperidin-2,4-diones from β-amino esters via a Dieckmann cyclisation has been described, which showcases a method of modifying a carboxylic acid derivative to form a new ring system. ucl.ac.uk While not a direct modification of this compound, the principles of intramolecular cyclization of amino acid derivatives are relevant.

The synthesis of N,N'-bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides has been reported, demonstrating the derivatization of the piperidine nitrogen through reaction with hydrazine (B178648) hydrate. nih.gov Furthermore, the synthesis of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives highlights the introduction of a benzamide (B126) moiety to a piperidine-containing scaffold. nih.gov

A variety of N-substituted piperidine derivatives have been synthesized and evaluated for different biological activities. The table below summarizes some examples of N-substituted piperidine derivatives and their synthetic precursors.

| Derivative | Substituent | Synthetic Precursor(s) | Reference |

| N,N'-Bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides | 1-aryl-3-(piperidine-1-yl)propylidene | 1-aryl-3-(piperidine-1-yl)-1-propanone hydrochlorides, hydrazine hydrate | nih.gov |

| N-(2-(piperidine-1-yl)ethyl)benzamide derivatives | Benzamide | 2-(2-(piperidine-1-yl)ethyl)isoindoline-1,3-dione, various benzoyl chlorides | nih.gov |

| 6-methylpiperidin-2,4-dione | Methyl | Methyl 3-aminobutanoic acid, methyl malonate | ucl.ac.uk |

Synthetic Routes to Stereochemically Defined Piperidinedicarboxylic Acid Analogues

The control of stereochemistry in the synthesis of this compound analogues is of paramount importance, as the spatial arrangement of substituents can dramatically affect biological activity. Several strategies have been developed to achieve high levels of stereoselectivity.

One effective method for the diastereoselective synthesis of trans-2,3-disubstituted piperidines involves a hydrozirconation/iodination and base-mediated ring-closure sequence of an unsaturated amine precursor. acs.org This approach provides a direct route to the trans isomer, which is present in a range of biologically active compounds.

Hydrogenation of substituted pyridines is a common and powerful technique for the synthesis of stereochemically defined piperidines. nih.govnih.gov The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome. For instance, the hydrogenation of 2,3-disubstituted pyridines can lead to the corresponding cis-piperidines with high diastereoselectivity. nih.gov Subsequent epimerization under basic conditions can then be used to access the trans-isomers. nih.gov This strategy has been successfully employed in the synthesis of all 20 regio- and diastereoisomers of methyl-substituted pipecolinates, which are valuable building blocks for drug discovery. nih.gov

A stereoselective three-component vinylogous Mannich-type reaction has been developed for the synthesis of multi-substituted chiral piperidines. rsc.org This method utilizes a chiral amine to control the stereochemistry, leading to the formation of chiral 2,3-dihydropyridinones which serve as versatile intermediates for the synthesis of various piperidine alkaloids. rsc.org

The use of chiral precursors, such as amino acids, provides another avenue to stereochemically defined piperidine analogues. For example, enantiopure 2,3-disubstituted piperidines have been synthesized from the chiral inductor 2-phenylglycinol, employing a δ-lactam formation via a Stille aza-annulation/hydrogenation procedure. researchgate.net

The table below summarizes some synthetic methodologies for preparing stereochemically defined piperidine analogues.

| Methodology | Key Features | Stereochemical Outcome | Reference |

| Hydrozirconation/Iodination and Ring Closure | Three-step sequence from unsaturated amines | trans-2,3-disubstituted piperidines | acs.org |

| Hydrogenation of Substituted Pyridines | Catalytic reduction of the aromatic ring | Predominantly cis-isomers, with potential for epimerization to trans | nih.govnih.gov |

| Three-Component Vinylogous Mannich Reaction | Use of a chiral amine to direct stereochemistry | Chiral 2,3-dihydropyridinone intermediates | rsc.org |

| Stille Aza-annulation/Hydrogenation | δ-Lactam formation from a chiral inductor | Enantiopure 2,3-disubstituted piperidines | researchgate.net |

| Diastereoselective Synthesis from Bicyclic Lactams | Desulfurization and reduction of oxazolo[3,2-a]pyridine-5,7(6H)-diones | cis-2,4-disubstituted piperidines | nih.gov |

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways and Transformation Profiles of Piperidine-2,3-dicarboxylic Acid

The formation and transformation of this compound have been explored through several synthetic routes, which inherently describe its reaction pathways. Enantioselective syntheses have been developed to obtain specific stereoisomers, which are valuable as conformationally restricted analogs of N-methyl-D-aspartic acid (NMDA). acs.orgresearchgate.net

One prominent pathway involves an aza-annulation reaction between enamino esters and acyl chlorides like acryloyl or crotonyl chloride. acs.orgresearchgate.net This is followed by a hydrogenation step to form the saturated piperidine (B6355638) ring. acs.org For instance, various enantiopure stereoisomers of this compound have been synthesized using a chiral induction strategy starting from (2S)-2-phenylglycinol. acs.orgresearchgate.net

Another sophisticated approach involves a domino reaction sequence that includes an allylic acetate (B1210297) rearrangement, a stereoselective Ireland-Claisen rearrangement, and an asymmetric Michael addition using a Baylis-Hillman adduct. researchgate.netresearchgate.netresearchgate.netresearchgate.net In this pathway, a double bond in a precursor like cinnamaldehyde (B126680) serves as a masked carboxylic acid functionality. researchgate.netresearchgate.netresearchgate.net The synthesis is completed by a cerium(IV) ammonium (B1175870) nitrate (B79036) promoted monodebenzylation. researchgate.netresearchgate.netresearchgate.net

Furthermore, derivatives of the target molecule can be synthesized and subsequently transformed. A patented method describes the catalytic hydrogenation of pyridine-2,3-dicarboxylic acid N-benzylimide over a palladium catalyst to produce the corresponding piperidine derivative. google.com

The thermal behavior of dicarboxylic acids is highly dependent on the distance between the two carboxyl groups. libretexts.org For vicinal dicarboxylic acids like this compound, heating is expected to lead to the formation of a cyclic anhydride (B1165640) by loss of a water molecule. youtube.com This reaction is favorable as it results in a stable five-membered ring structure fused to the piperidine ring. libretexts.orgyoutube.com

Functional Group Interconversions and Derivatization Reactions on the Piperidine Ring

The presence of two carboxylic acid groups and a secondary amine makes this compound a versatile scaffold for derivatization. These reactions are crucial for creating analogs for various applications, including as neuromediator analogs or as building blocks for more complex molecules. core.ac.ukgoogle.com

Reactions at the Carboxyl Groups:

Esterification: The carboxylic acid groups can be readily converted to their corresponding esters (e.g., methyl or ethyl esters). This is often done under acidic conditions with the respective alcohol. Synthetic procedures for this compound often involve ester intermediates, which are subsequently hydrolyzed. acs.orggoogle.com For example, (2R,3S)-Piperidine-2,3-dicarboxylic acid 3-methyl ester is an intermediate that can be isolated before final hydrolysis. acs.org

Amide and Imide Formation: The dicarboxylic acid can react with ammonia (B1221849) or primary amines. When heated, the resulting diamide (B1670390) can cyclize to form a cyclic imide (a butanimide derivative). libretexts.org The reaction of a related precursor, pyridine-2,3-dicarboxylic acid anhydride, with benzylamine (B48309) is used to create an N-benzyl imide, which can then be reduced to the piperidine. google.com

Reactions at the Nitrogen Atom:

N-Alkylation and N-Acylation: The secondary amine of the piperidine ring is nucleophilic and can undergo alkylation or acylation. google.com N-alkylation can be achieved using alkyl halides. google.comgoogle.com N-acylation, for example, the formation of an N-acetyl derivative, is a common protecting group strategy and has been used in the enzymatic synthesis of related compounds. google.com

N-Protection and Deprotection: In many synthetic sequences, the piperidine nitrogen is protected, often as an N-benzyl group. researchgate.netgoogle.com This protecting group can be removed later in the synthesis, for example, through hydrogenolysis using a palladium catalyst. acs.org

The table below summarizes key derivatization reactions applicable to the this compound scaffold.

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

| Carboxylic Acids | Esterification | Alcohol (e.g., MeOH, EtOH), Acid catalyst (e.g., HCl) | Diester |

| Carboxylic Acids | Anhydride Formation | Heat | Cyclic Anhydride |

| Carboxylic Acids | Amide Formation | Amine, Coupling agent or Heat | Diamide |

| Dicarboxylic Acid | Imide Formation | Ammonia/Primary Amine, Strong heating | Cyclic Imide |

| Secondary Amine | N-Alkylation | Alkyl halide (e.g., Benzyl bromide), Base | Tertiary Amine |

| Secondary Amine | N-Acylation | Acyl chloride or Anhydride (e.g., Acetyl chloride) | N-Acyl Piperidine |

| N-Benzyl Group | Debenzylation | H₂, Palladium catalyst (e.g., Pd(OH)₂/C) | Secondary Amine |

Catalytic Applications of Piperidine Carboxylic Acids in Organic Reactions

While specific catalytic applications for this compound are not extensively documented, the broader class of piperidine carboxylic acids has shown utility in catalysis. The combination of a basic nitrogen atom and an acidic carboxylic acid group within the same molecule allows for potential bifunctional catalysis.

A notable example is the use of Piperidine-4-carboxylic acid functionalized onto iron oxide nanoparticles (Fe₃O₄-PPCA). This material serves as a magnetically recoverable, heterogeneous catalyst for the Knoevenagel condensation. The catalyst demonstrated high conversion rates (97%) for the reaction between various aldehydes and malononitrile (B47326) at room temperature and could be reused multiple times without a significant drop in activity. The piperidine moiety likely acts as the basic site to facilitate the condensation.

The structural features of this compound, particularly its stereoisomers, suggest its potential as a chiral ligand for asymmetric catalysis. The two carboxylates and the ring nitrogen could coordinate to a metal center, creating a chiral environment for reactions such as hydrogenations or C-C bond-forming reactions.

The table below details the documented application of a related piperidine carboxylic acid in catalysis.

| Catalyst | Reaction Type | Substrates | Key Findings |

| Piperidine-4-carboxylic acid functionalized Fe₃O₄ Nanoparticles | Knoevenagel Condensation | Aromatic aldehydes, Malononitrile | High conversion (97%), Room temperature, Magnetically recoverable, Reusable |

Advanced Characterization Methodologies in Structural Elucidation

Spectroscopic Methods for Stereochemical Assignment and Purity Assessment (e.g., NMR, Chiral HPLC, IR, Raman)

Spectroscopic techniques are paramount in providing detailed information about the molecular framework and stereochemical arrangement of Piperidine-2,3-dicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of this compound. ¹H NMR provides information on the number of different types of protons and their connectivity, with the coupling constants (J-values) between protons on the C2 and C3 atoms being particularly diagnostic for determining the cis or trans relationship of the carboxylic acid groups. For enantiomeric discrimination and the determination of enantiomeric purity, chiral discriminating agents, such as (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, can be used. nih.gov In the presence of such an agent, the protonated amine of the piperidine (B6355638) ring associates with the crown ether, leading to the formation of diastereomeric complexes that can be distinguished in the NMR spectrum, allowing for the quantification of each enantiomer. nih.gov

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC is an essential technique for the separation and purity assessment of the enantiomers and diastereomers of this compound. The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer. nih.gov Derivatized cellulose (B213188) and amylose (B160209) columns are known for their broad selectivity in separating chiral compounds, including chiral acids. researchgate.net The choice of mobile phase, often a mixture of alkanes like hexane (B92381) and an alcohol or other polar modifier, is critical for achieving baseline separation. nih.gov The success of the separation relies on creating at least three points of interaction between the analyte and the CSP, which can involve hydrogen bonding, π-π interactions, and steric hindrance. nih.govresearchgate.net This method not only resolves the different stereoisomers but also serves as a precise purity assay. sigmaaldrich.com

Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in the molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid groups, including a broad O-H stretching band (around 2500-3300 cm⁻¹) and a strong C=O stretching band (around 1700-1730 cm⁻¹). kurouskilab.com Vibrations corresponding to the piperidine ring include N-H stretching (around 3300-3500 cm⁻¹) and C-H stretching (around 2850-3000 cm⁻¹). kurouskilab.comchemicalbook.com

Raman Spectroscopy: While some signals like the C=O stretch can be weak or absent in Raman spectra of carboxylic acids, other vibrations, particularly those of the carbon backbone (C-C), are often strong. kurouskilab.com The complementarity of IR and Raman is useful; for instance, while IR is highly sensitive to polar functional groups like carbonyls and hydroxyls, Raman is excellent for probing the non-polar C-C bonds of the ring structure. kurouskilab.com

Table 1: Summary of Spectroscopic Data for this compound Characterization

| Technique | Observed Feature | Typical Spectral Region/Value | Information Yielded |

|---|---|---|---|

| ¹H NMR | Chemical Shifts (δ) | ~2.0 - 4.0 ppm | Proton environment, molecular connectivity |

| ¹H NMR | Coupling Constants (J) | ~3-12 Hz | Diastereomeric configuration (cis/trans) |

| ¹³C NMR | Chemical Shifts (δ) | ~20-60 ppm (ring carbons), ~170-180 ppm (carboxyl carbons) | Carbon skeleton framework |

| Chiral NMR | Diastereomeric complex shifts | Variable | Enantiomeric excess/purity |

| IR Spectroscopy | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ (broad) | Presence of carboxylic acid group |

| IR Spectroscopy | C=O stretch (carboxylic acid) | 1700-1730 cm⁻¹ (strong) | Presence of carbonyl in acid group |

| IR Spectroscopy | N-H stretch (amine) | 3300-3500 cm⁻¹ | Presence of secondary amine |

| Raman Spectroscopy | C-C stretch (ring) | ~800-1200 cm⁻¹ | Carbon backbone structure |

Chromatographic Analysis of Piperidine Carboxylic Acids and Their Isomers (e.g., Paper Chromatography, HPLC)

Chromatography is the cornerstone for separating and analyzing piperidine carboxylic acids from complex mixtures and for distinguishing between their various isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used chromatographic technique for the analysis of piperidine carboxylic acids due to its high resolution, speed, and sensitivity. nih.gov

Reversed-Phase (RP-HPLC): This is a common mode where a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a buffered water/acetonitrile mixture). nih.gov This method is effective for separating compounds based on their hydrophobicity. For enhanced detection, especially for compounds lacking a strong UV chromophore, pre-column derivatization can be employed. nih.gov

Mixed-Mode Chromatography: This approach uses stationary phases with both reversed-phase and ion-exchange characteristics. It is particularly powerful for separating isomers of polar, ionizable compounds like piperidine carboxylic acids, as it exploits subtle differences in both their hydrophobic and ionic properties to achieve separation. helixchrom.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is suitable for very polar compounds that are not well-retained in reversed-phase systems. It uses a polar stationary phase (like a polymer-based amino column) and a mobile phase with a high concentration of an organic solvent like acetonitrile. shodex.com This technique is advantageous for interfacing with mass spectrometry (MS) for highly sensitive analysis. shodex.com

The separation of constitutional isomers, such as this compound versus Piperidine-3,4-dicarboxylic acid, is readily achievable with standard HPLC methods, as their physical properties are sufficiently different.

Paper Chromatography: Paper chromatography is a type of partition chromatography where the stationary phase is a specialized filter paper. examside.com A spot of the sample mixture is applied to the paper, and the edge of the paper is dipped in a solvent. As the solvent moves up the paper by capillary action, the components of the mixture travel at different rates and are separated. ttu.edu The rate of movement is determined by the compound's partitioning between the stationary phase (water adsorbed onto the paper) and the mobile solvent phase. examside.com While largely superseded by more advanced techniques like HPLC for quantitative analysis, paper chromatography remains a simple, low-cost method for the qualitative separation and visualization of polar compounds like amino acids and their derivatives. It could be applied to demonstrate the separation of different piperidine carboxylic acid isomers in an educational or preliminary screening context.

Table 2: Example HPLC Conditions for Piperidine Carboxylic Acid Analysis

| Chromatography Mode | Column Example | Mobile Phase Example | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| Reversed-Phase (with derivatization) | Inertsil C18 (250 x 4.6 mm) | Water (0.1% Phosphoric Acid) / Acetonitrile (32:68) | 1.0 mL/min | UV | nih.gov |

| Mixed-Mode | Coresep 100 | Acetonitrile (ACN), water, and buffer (e.g., ammonium (B1175870) formate) | Variable | UV, MS, ELSD | helixchrom.com |

| HILIC | Shodex Asahipak NH2P-40 2D (2.0 x 150 mm) | 20 mM Ammonium Formate / Acetonitrile (20:80) | 0.2 mL/min | ESI-MS | shodex.com |

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure and Stability of Piperidine-2,3-dicarboxylic Acid

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, such calculations would provide insights into its electronic structure, stability, and reactivity. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), would be employed to determine the molecule's geometry, orbital energies, and electron distribution.

These calculations would reveal the locations of highest and lowest electron density, which are crucial for predicting sites of electrophilic and nucleophilic attack. The stability of different isomers (e.g., cis and trans isomers) and conformers (e.g., chair, boat, and twist-boat conformations of the piperidine (B6355638) ring) could be compared by calculating their total energies. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Quantum Mechanical Calculation Data for this compound Isomers

| Parameter | cis-Isomer | trans-Isomer | Method/Basis Set |

| Total Energy (Hartree) | Value | Value | DFT/B3LYP/6-31G(d) |

| HOMO Energy (eV) | Value | Value | DFT/B3LYP/6-31G(d) |

| LUMO Energy (eV) | Value | Value | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap (eV) | Value | Value | DFT/B3LYP/6-31G(d) |

| Dipole Moment (Debye) | Value | Value | DFT/B3LYP/6-31G(d) |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum mechanical calculations.

Molecular Modeling and Advanced Conformational Analysis for Reactivity Prediction

The three-dimensional structure of this compound, particularly the conformation of the piperidine ring and the orientation of the carboxylic acid groups, significantly influences its reactivity. Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are used to explore the conformational landscape of the molecule.

Advanced conformational analysis would identify the most stable low-energy conformers and the energy barriers between them. This information is critical for predicting how the molecule will behave in different environments and how it will interact with other molecules. For example, the accessibility of the carboxylic acid groups for reaction is highly dependent on their conformational arrangement. The influence of the piperidine ring on the steric and electronic properties of the molecule can be elucidated through these studies, which in turn dictates its chemical stability and reactivity. pitt.edu

Density Functional Theory (DFT) Calculations in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions. For this compound, DFT calculations could be used to model various reactions, such as esterification, amidation, or decarboxylation.

Predictive Modeling of Molecular Interactions with Biological Targets (focus on chemical principles)

Given that this compound is a cyclic amino acid analog, it has the potential to interact with biological targets such as enzymes and receptors. Predictive modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to explore these interactions based on chemical principles.

Molecular docking simulations would predict the preferred binding orientation of this compound within the active site of a target protein. These models would highlight key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that contribute to the binding affinity. The chemical principles governing these interactions, such as the role of the carboxylic acid groups as hydrogen bond donors and acceptors and the steric influence of the piperidine ring, would be of primary focus. Such studies are crucial in the rational design of new therapeutic agents. For example, derivatives of piperidine-2-carboxylic acid have been studied as NMDA receptor antagonists, and similar modeling could be applied to this compound to understand its potential neurological activity. researchgate.net

Applications in Complex Molecule Synthesis and Chemical Science

Piperidine-2,3-dicarboxylic Acid as a Chiral Building Block in Advanced Organic Synthesis

The rigid, six-membered ring of the piperidine (B6355638) structure, combined with the stereochemical complexity offered by the two carboxylic acid groups at the 2- and 3-positions, makes this compound a significant chiral building block in organic synthesis. The cis and trans diastereomers, and their respective enantiomers, provide a rich platform for stereocontrolled transformations. The compound is commercially available, often as the cis-isomer, which serves as a ready-to-use chiral synthon for synthetic chemists. sigmaaldrich.comsigmaaldrich.com The presence of the nitrogen atom and the two carboxylic acid functional groups allows for a wide range of chemical modifications, making it a versatile starting point for constructing more complex molecular architectures. nih.gov

The piperidine ring is a core structural motif in a vast number of alkaloids and other natural products with significant biological activities. While direct total syntheses of specific alkaloids starting from this compound are not extensively documented in prominent literature, the use of closely related chiral piperidine building blocks is a well-established strategy. For instance, L-pipecolinic acid (piperidine-2-carboxylic acid) is a common starting material for the synthesis of various piperidine and indolizidine alkaloids, such as (+)-lentiginosine. nih.gov The synthetic strategies employed often involve the manipulation of the existing stereocenter and functional groups to build the complex polycyclic systems characteristic of these natural products. nih.govntu.edu.sgresearchgate.net These approaches highlight the potential of substituted piperidine dicarboxylic acids as scaffolds for creating analogues of natural products, enabling the exploration of structure-activity relationships. The dicarboxylic acid functionality, in particular, offers dual points for chain extension or cyclization, which is a desirable feature in the divergent synthesis of alkaloid libraries.

Polyhydroxylated piperidines, also known as azasugars, are an important class of compounds that often exhibit potent glycosidase inhibitory activity. The synthesis of these complex architectures requires precise control over stereochemistry. While specific examples detailing the use of this compound as a direct starting material are not prevalent, the general strategies for synthesizing these molecules often rely on the stereoselective functionalization of piperidine precursors. For example, the synthesis of (+)-lentiginosine, a dihydroxyindolizidine alkaloid, has been achieved from L-pipecolinic acid, demonstrating the utility of chiral piperidine carboxylic acids in accessing these structures. nih.gov The synthesis of various polyhydroxylated piperidines often involves methods like the diastereoselective dihydroxylation of unsaturated piperidine rings, which underscores the importance of having well-defined stereocenters in the starting material to guide the stereochemical outcome of subsequent reactions.

Role in Fragment-Based Drug Discovery and Lead Compound Generation (emphasis on chemical design and synthetic utility)

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds in medicinal chemistry. This approach relies on screening collections of low-molecular-weight compounds (fragments) that can be grown or linked to develop more potent drug candidates. Piperidine scaffolds are highly valued in FBDD due to their three-dimensional (3D) nature, which allows for better exploration of the 3D space of protein binding pockets compared to the flat, aromatic compounds that have traditionally dominated screening libraries. whiterose.ac.uknih.govrsc.org

Research has focused on the systematic synthesis of libraries of 3D fragments based on substituted piperidine cores to enrich fragment collections. nih.gov In one such study, a 2,3-disubstituted piperidine building block was utilized to generate a variety of novel fragments. nih.gov The synthetic utility of the piperidine-2,3-dicarboxylate scaffold lies in its capacity for straightforward chemical modification at multiple points. The ester group at the 2-position and the nitrogen at the 1-position can be readily functionalized to produce a diverse set of fragments with different properties, suitable for probing interactions with biological targets. nih.gov This approach allows for the creation of fragments with varied hydrogen bonding patterns, polarity, and vectors for further chemical elaboration. nih.govresearchgate.net

Table 1: Diversification of a 2,3-Disubstituted Piperidine Scaffold for Fragment Library Synthesis This table is based on synthetic modifications described for creating a diverse library of 3D fragments from a piperidine building block. nih.gov

| Modification Site | Functional Group Introduced | Resulting Fragment Class | Purpose in Chemical Design |

| Nitrogen (N1) | Acetyl, Boc | N-Functionalized Fragments | Modulate polarity and provide neutral or protected amine moieties. |

| Ester (C2) | Nitrile | Nitrile Fragments | Introduce a linear hydrogen bond acceptor. |

| Ester (C2) | Primary Alcohol | Alcohol Fragments | Provide a hydrogen bond donor/acceptor. |

| Ester (C2) | Ether | Ether Fragments | Increase lipophilicity and modify hydrogen bonding capacity. |

| Ester (C2) | Amides (various amines) | Amide Fragments | Introduce diverse R-groups and hydrogen bond donors/acceptors. |

| Ester (C2) | Carboxylic Acid | Acid Fragments | Introduce a negatively charged group and strong hydrogen bond donor/acceptor. |

The systematic design and synthesis of such libraries, starting from chiral scaffolds like this compound derivatives, are crucial for generating high-quality lead compounds in modern drug discovery. nih.govthieme-connect.com

Integration into Optimized Continuous-Flow Synthetic Processes for Industrial Relevance

The industrial production of fine chemicals and pharmaceutical intermediates increasingly relies on optimized and sustainable manufacturing processes. Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and potential for higher throughput and easier scale-up.

The synthesis of this compound on an industrial scale typically involves the hydrogenation of its aromatic precursor, pyridine-2,3-dicarboxylic acid (also known as quinolinic acid). google.comepo.org Pyridine-2,3-dicarboxylic acid itself can be prepared through the oxidation of quinoline. google.comresearchgate.net The hydrogenation of the pyridine (B92270) ring to a piperidine is a key transformation that has been successfully adapted to continuous-flow systems. researchgate.net For instance, the flow hydrogenation of related pyridine substrates, such as picolinic acid, to the corresponding piperidinic acid has been demonstrated using heterogeneous catalysts packed in cartridges. researchgate.net This technology allows for rapid reaction times, high efficiency, and safe handling of hydrogen gas under pressure. researchgate.net

Future Research Directions and Emerging Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Piperidine-2,3-dicarboxylic Acid

The synthesis of piperidine (B6355638) derivatives, a cornerstone of medicinal and organic chemistry, is continually evolving towards more efficient and environmentally benign methods. nih.gov Future research into the synthesis of this compound is expected to pivot towards novel and sustainable methodologies that prioritize green chemistry principles.

One promising avenue is the adoption of biocatalysis . The use of enzymes, such as lipases and transaminases, offers high stereoselectivity under mild reaction conditions. Research has demonstrated the successful biocatalytic synthesis of piperidine derivatives through multicomponent reactions catalyzed by immobilized lipases. rsc.org A hybrid bio-organocatalytic cascade, employing a transaminase, has also been developed for synthesizing 2-substituted piperidines. nih.gov Future work could focus on engineering or discovering enzymes capable of directly converting biomass-derived precursors into chiral this compound, building upon proposals to create sustainable routes to other piperidine carboxylic acids. ukri.org

Photocatalysis represents another frontier for sustainable synthesis. Visible-light photocatalysis, often utilizing inexpensive organic dyes, enables reactions under mild, additive-free, and transition-metal-free conditions. rsc.org This has been successfully applied to the N-formylation of piperidine in continuous microflow systems and the synthesis of complex fused piperidines through radical cascade cyclizations. rsc.orgrhhz.net Applying photoredox catalysis to the synthesis of this compound precursors could significantly reduce the reliance on harsh reagents and high temperatures that characterize many traditional synthetic routes. nih.gov

Furthermore, the development of syntheses starting from readily available and renewable resources, such as amino acids, presents a sustainable approach. nih.gov Methodologies for the enantiospecific synthesis of 2-substituted piperidine-4-carboxylic acids from amino acid derivatives have already been established and could be adapted for the 2,3-dicarboxylic acid analogue. nih.gov

| Synthetic Approach | Key Features | Potential Application to this compound |

| Biocatalysis | High stereoselectivity, mild conditions, renewable catalysts (enzymes). rsc.orgnih.gov | Enantioselective synthesis from bio-based starting materials. ukri.org |

| Photocatalysis | Uses visible light, mild conditions, metal-free options. rsc.orgrhhz.net | Green synthesis of precursors via radical-mediated reactions. |

| From Amino Acids | Utilizes chiral pool, sustainable starting materials. nih.gov | Enantiospecific synthesis pathways. |

| Microwave-Assisted Synthesis | Rapid reaction times, efficient cyclocondensation. organic-chemistry.org | Accelerated one-pot synthesis from acyclic precursors. |

Exploration of Unconventional Reactivity and Catalytic Potential of Piperidine Carboxylic Acids

The unique arrangement of functional groups in this compound—a secondary amine and two carboxylic acids—suggests a rich and largely unexplored reactive landscape. Future research is expected to delve into unconventional reactivity patterns and harness the molecule's catalytic potential.

The presence of both acidic (carboxyl) and basic (amine) centers within the same molecule opens the door to its use as an organocatalyst . Dicarboxylic acids have already been shown to be effective and environmentally friendly catalysts for the one-pot, multi-component synthesis of substituted tetrahydropyridines. researchgate.net The specific stereochemistry of cis- or trans-piperidine-2,3-dicarboxylic acid could be exploited in asymmetric catalysis, where the rigid scaffold could create a well-defined chiral environment for influencing the stereochemical outcome of a reaction.

The dicarboxylate moiety also makes the compound an excellent candidate as a ligand in coordination chemistry and metal-catalyzed reactions . The ability of piperidine derivatives to participate in zinc-mediated catalytic reactions to form amidines highlights their potential in facilitating complex transformations. rsc.org The two carboxylic acid groups can act as a bidentate chelating agent, forming stable complexes with various metal ions, which is valuable for developing novel catalysts. solubilityofthings.com

Emerging concepts such as photoswitchable catalysis could also be applied. Researchers have developed photoswitchable piperidine bases that can control reaction kinetics through light, offering spatiotemporal control. researchgate.net Incorporating the this compound scaffold into such systems could lead to sophisticated catalysts whose activity and selectivity can be modulated externally.

Advancements in Computational Approaches for Predictive Design and Reaction Optimization

Computational chemistry provides powerful tools for accelerating the discovery and development of new molecules and reactions. Future research on this compound will undoubtedly be heavily influenced by advancements in computational approaches for predictive design and reaction optimization.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key area of focus. Both 2D and 3D-QSAR studies have been successfully used to design and evaluate piperidine derivatives for various biological targets, including enzyme inhibitors. nih.govresearchgate.net These models correlate structural features with biological activity, allowing for the predictive design of new, more potent compounds. For instance, QSAR models have been developed for piperidine derivatives as Akt1 inhibitors and for assessing cardiotoxicity. nih.govmdpi.com Similar methodologies can be applied to libraries of virtual derivatives of this compound to predict their properties and prioritize synthetic targets for applications in medicine and materials science.

Molecular dynamics (MD) simulations and docking studies offer atomic-level insights into molecular interactions. These techniques are used to predict the binding modes of piperidine derivatives within the active sites of proteins and to understand structure-activity relationships. ajchem-a.com For this compound, MD simulations could be used to:

Predict the conformational preferences of different isomers (cis/trans) and their complexes.

Design derivatives with optimized binding affinity for specific biological targets.

Simulate the assembly of the molecule into larger material structures.

Optimize reaction conditions by modeling transition states and reaction pathways.

These computational tools will enable a more rational, hypothesis-driven approach to research, reducing the time and cost associated with trial-and-error experimentation. nih.govrutgers.edu

| Computational Tool | Application Area | Specific Goal for this compound |

| QSAR | Predictive Design | Design of derivatives with targeted biological or material properties. nih.govmdpi.com |

| Molecular Docking | Drug Discovery | Identification of binding modes and prediction of affinity for protein targets. ajchem-a.com |

| Molecular Dynamics | Reaction Optimization/Materials | Understanding conformational dynamics and simulating self-assembly processes. |

| Genetic Algorithms | Descriptor Selection | Identifying the most relevant molecular descriptors for building robust QSAR models. nih.gov |

Expanding the Scope of this compound as a Multifunctional Scaffold in Materials Science

The inherent properties of this compound make it a promising, yet underutilized, building block for the creation of advanced functional materials. solubilityofthings.com Its rigid heterocyclic structure combined with two versatile carboxylic acid functional groups provides a scaffold for constructing complex and multifunctional architectures.

A significant future direction lies in its use as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. The dicarboxylate groups are ideal for coordinating with metal ions to form porous, crystalline structures. The piperidine ring, with its available N-H group, could be further functionalized post-synthesis, allowing for the introduction of additional properties such as catalytic activity or specific recognition sites within the pores of the material.

The synthesis of novel polymers and bioactive films is another promising area. The dicarboxylic acid can serve as a monomer in polycondensation reactions to create polyesters or polyamides, while the piperidine core can impart specific thermal, mechanical, or biological properties to the resulting material. researchcommons.org Research has already shown the successful preparation of piperidine-based bioactive films with antimicrobial properties for potential drug delivery applications. nih.gov The structural features of this compound could be leveraged to create materials with controlled release capabilities or inherent biological activity.

The compound's structure is also conducive to its use in smart materials . For example, its derivatives could be integrated into spiropyran-type molecules, which are known for their photochromic properties and use in molecular switches and sensors. wikipedia.org The ability to combine the piperidine scaffold with photo-responsive units could lead to novel light-activated materials for data storage or biomedical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing piperidine-2,3-dicarboxylic acid, and what critical parameters influence yield and purity?

- Methodological Answer : A key synthetic route involves coupling reactions using acid chlorides. For example, cis-piperidine derivatives can be synthesized via the reaction of acid chlorides with piperidine precursors in anhydrous dioxane under controlled pH and temperature (0°C to room temperature). Parameters such as stoichiometry of NaOH, solvent selection (water/dioxane mixtures), and reaction time (2–4 hours) significantly impact yield and purity . Alternative methods may include catalytic hydrogenation or cyclization of dicarboxylic precursors, requiring optimization of catalysts (e.g., palladium or platinum) and hydrogen pressure.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Spectroscopy : Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry (e.g., cis vs. trans isomers) and functional group integrity. For example, NMR can distinguish axial/equatorial proton environments in the piperidine ring .

- Chromatography : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) ensures purity, while mass spectrometry (MS) verifies molecular weight.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in studies of pyridine-2,3-dicarboxylic acid salts .

Q. What are the primary research applications of this compound in medicinal chemistry and materials science?

- Methodological Answer :

- Medicinal Chemistry : this compound derivatives act as dual antagonists of NMDA and kainate receptors, requiring structure-activity relationship (SAR) studies to optimize substituent groups (e.g., tert-butoxycarbonyl or phenyl groups) .

- Materials Science : The compound serves as a chelating ligand for transition metals (e.g., lanthanides), forming stable complexes for catalytic or luminescent applications. Reaction conditions (pH, solvent polarity) must be tailored to prevent ligand decomposition .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported stability data of this compound under varying pH and temperature conditions?